2-(2,4-Dioxothiazolidin-3-yl)-N-propylacetamide
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Overview
Description
2-(2,4-Dioxothiazolidin-3-yl)-N-propylacetamide is a compound that belongs to the thiazolidine-2,4-dione family. This class of compounds is known for its diverse biological activities, including antimicrobial, antioxidant, and hypoglycemic properties . The thiazolidine-2,4-dione scaffold is a versatile moiety that plays a central role in the biological functioning of several essential molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dioxothiazolidin-3-yl)-N-propylacetamide typically involves the reaction of thiazolidine-2,4-dione with appropriate reagents under controlled conditions. One common method is the Knoevenagel condensation, where thiazolidine-2,4-dione reacts with aldehydes in the presence of a base to form the desired product . The reaction conditions often include refluxing in a suitable solvent, such as acetone, and using a base like potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dioxothiazolidin-3-yl)-N-propylacetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds in the presence of a base.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, bases like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(2,4-Dioxothiazolidin-3-yl)-N-propylacetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antioxidant properties.
Medicine: Explored for its potential as an anticancer and antidiabetic agent.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2,4-Dioxothiazolidin-3-yl)-N-propylacetamide involves its interaction with specific molecular targets and pathways. For instance, its hypoglycemic activity is attributed to the activation of peroxisome proliferator-activated receptor-γ (PPAR-γ), which improves insulin resistance . Additionally, its antimicrobial action is linked to the inhibition of cytoplasmic Mur ligases, while its antioxidant activity involves scavenging reactive oxygen species (ROS) .
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-2,4-dione: The parent compound with similar biological activities.
Rosiglitazone: A thiazolidinedione used as an antidiabetic drug.
Pioglitazone: Another thiazolidinedione with hypoglycemic properties.
Uniqueness
2-(2,4-Dioxothiazolidin-3-yl)-N-propylacetamide stands out due to its unique combination of biological activities, making it a valuable compound for various research and industrial applications. Its ability to undergo diverse chemical reactions and its potential therapeutic benefits further highlight its significance .
Properties
Molecular Formula |
C8H12N2O3S |
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Molecular Weight |
216.26 g/mol |
IUPAC Name |
2-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-propylacetamide |
InChI |
InChI=1S/C8H12N2O3S/c1-2-3-9-6(11)4-10-7(12)5-14-8(10)13/h2-5H2,1H3,(H,9,11) |
InChI Key |
DZZASOZBBDVTNH-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)CN1C(=O)CSC1=O |
Origin of Product |
United States |
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